CAS registry number for 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
CAS registry number for 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
This guide provides a comprehensive technical overview of the novel chemical entity, 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride. As a compound not readily found in commercial catalogs, this document outlines a prospective synthesis, robust analytical characterization protocols, and discusses its potential applications in the field of drug discovery based on its structural motifs.
Introduction and The Importance of Unambiguous Identification
In the landscape of chemical research and drug development, the precise identification of a substance is paramount. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, the CAS Registry Number®, to every chemical substance described in the open scientific literature.[1][2][3] This system, established in 1965, has become a global standard, ensuring that a specific substance can be unambiguously identified, irrespective of its various systematic, generic, or trade names.[4] Governmental and regulatory agencies worldwide rely on CAS Numbers for substance identification in applications such as safety data sheets, where they have been mandatory since the implementation of the Globally Harmonized System of Classification and Labeling of Chemicals (GHS).[1][5]
A CAS Registry Number for 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride has not been found in a search of publicly available databases. This suggests the compound is likely a novel chemical entity or a specialized intermediate not widely commercialized. Therefore, this guide serves as a proactive technical dossier, detailing the necessary scientific steps to synthesize, validate, and understand this molecule.
Structural Deconstruction and Rationale for Interest
The target molecule is composed of three key structural features:
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A 2-Fluoro-3-methoxyphenyl group: The substitution pattern on the aromatic ring is of significant interest in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can influence metabolic stability and binding affinity to biological targets.[6] The methoxy group provides a hydrogen bond acceptor and can also influence conformation and electronic properties.
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An oxan-4-amine (4-aminotetrahydropyran) core: The tetrahydropyran ring is a common scaffold in many natural products and pharmaceuticals, often favored for its favorable metabolic stability and ability to impart desirable pharmacokinetic properties.[7][8] The amine at the 4-position provides a key site for interaction with biological targets and serves as a handle for further chemical modification.
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A hydrochloride salt: The formation of a hydrochloride salt is a common strategy to improve the solubility and handling of amine-containing compounds, which is crucial for preclinical and clinical development.
The combination of these features suggests that 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is a promising candidate for screening libraries in drug discovery programs, potentially targeting kinases or G-protein coupled receptors.[6][9]
Proposed Synthetic Pathway
A plausible and efficient synthesis of the target compound can be envisioned starting from commercially available precursors. The proposed pathway focuses on a key step involving the reductive amination of a ketone intermediate.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Prospective)
Step 1: Synthesis of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-ol
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.
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Grignard Formation: Add a solution of 1-bromo-2-fluoro-3-methoxybenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
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Addition of Ketone: Once the Grignard reagent has formed, cool the reaction mixture to 0°C and add a solution of oxan-4-one in anhydrous THF dropwise.
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Quenching and Work-up: After completion of the reaction (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Synthesis of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine (Free Base)
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Ritter Reaction: Dissolve the crude alcohol from Step 1 in acetonitrile. Cool the solution in an ice bath and slowly add concentrated sulfuric acid. Allow the reaction to stir at room temperature until completion.
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Hydrolysis: Carefully pour the reaction mixture onto ice and then heat the aqueous solution to reflux to hydrolyze the intermediate acetamide.
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Basification and Extraction: Cool the solution and basify with a concentrated sodium hydroxide solution until pH > 12. Extract the product with an organic solvent such as dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base amine.
Step 3: Formation of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
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Salt Formation: Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether until precipitation is complete.
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Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.[10]
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the newly synthesized compound.
Caption: Comprehensive analytical workflow for compound validation.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the aromatic protons (with coupling to fluorine), methoxy protons, and the diastereotopic protons of the oxane ring. |
| ¹³C NMR | Carbon skeleton confirmation. | Aromatic carbons showing C-F and C-O couplings, the quaternary carbon at the 4-position, and carbons of the oxane ring. |
| ¹⁹F NMR | Confirmation of fluorine presence and environment. | A singlet or doublet (depending on proton coupling) corresponding to the single fluorine atom on the phenyl ring. |
| HRMS (ESI+) | Accurate mass determination of the molecular ion. | Detection of the [M+H]⁺ ion for the free base, confirming the elemental composition. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[11]
Protocol: Reverse-Phase HPLC Method
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System: HPLC with a UV-Vis detector (e.g., at 254 nm) and a C18 column (e.g., 150 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient system using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.
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Sample Preparation: Prepare a stock solution of the hydrochloride salt at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).
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Analysis: Inject the sample and monitor the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Further Characterization
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Elemental Analysis: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the calculated values for the empirical formula (C₁₂H₁₇Cl FNO) to confirm purity and composition.
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Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
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Solubility Studies: Assessing solubility in various pharmaceutically relevant solvents (e.g., water, PBS, DMSO) is a critical first step in evaluating a compound for biological screening.
Potential Applications in Drug Discovery
The structural features of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride make it an attractive molecule for screening in various therapeutic areas. The substituted phenyl-amine motif is a privileged structure in medicinal chemistry.
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CNS Disorders: The ability of small molecules to penetrate the central nervous system (CNS) is crucial for treating neurological diseases. The physicochemical properties imparted by the fluoro- and methoxy- groups, combined with the tetrahydropyran scaffold, may result in favorable blood-brain barrier penetration. Similar structures have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), which are targets for a range of CNS disorders.[9][12]
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Oncology: Many kinase inhibitors feature substituted aromatic amine cores. For instance, compounds with aminopyridine and fluorophenyl motifs have been developed as potent and selective inhibitors of the Met kinase superfamily, a target in various cancers.[6] The specific substitution pattern of the target compound could offer unique interactions within the ATP-binding pocket of various kinases.
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Infectious Diseases: The tetrahydropyran core is present in molecules with antibacterial properties. While speculative, the unique electronic and steric properties of the fluorinated phenyl group could lead to novel interactions with bacterial enzymes or proteins.[7]
Conclusion
While a CAS Registry Number for 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is not currently assigned, this guide provides a comprehensive, forward-looking framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the detailed analytical workflow ensures that the identity, purity, and key properties of this novel compound can be rigorously established. Its structural similarity to known bioactive molecules suggests it is a valuable candidate for inclusion in drug discovery screening programs, particularly in the fields of oncology and neuroscience. This document serves as a foundational blueprint for researchers and scientists aiming to explore the potential of this and other novel chemical entities.
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